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Compound of Interest

Compound Name: Calcium tartrate

Cat. No.: B035300

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and winemaking professionals in managing calcium
tartrate (CaT) instability.

Frequently Asked Questions (FAQS)

Q1: What is calcium tartrate instability in wine?

Calcium tartrate instability is a condition where calcium tartrate crystals form and precipitate
in bottled wine.[1][2] These crystals, which appear as colorless or white bipyramidal or
rhomboid deposits, are often perceived by consumers as a quality fault.[1][3] The precipitation
can be a slow process, sometimes occurring months after bottling, making it a significant
challenge for winemakers.[1][4]

Q2: What are the primary causes of calcium tartrate instability?

The primary drivers of calcium tartrate instability are elevated concentrations of calcium and
tartaric acid in the wine, particularly at a higher pH.[1][3][5] As the pH of the wine increases, the
equilibrium of tartaric acid shifts, favoring the formation of tartrate ions (T2~), which can then
precipitate with calcium.[3][6]

Q3: What are the main sources of calcium in wine?

Calcium in wine originates from several sources:
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e Vineyard Soil: The natural uptake of calcium by the vine from the soil is a primary source.[1]

[7]

o Winemaking Additions: The use of calcium carbonate for deacidification can significantly
increase calcium levels.[1][2] Fining agents like casein or other milk products can also
contribute to the calcium content.[1][2]

o Concrete Tanks: In the past, fermentation and storage in unlined or poorly coated concrete
tanks were a notable source of calcium contamination.[1][5]

Q4: How does pH influence calcium tartrate instability?

pH plays a crucial role in calcium tartrate stability. A higher wine pH, especially above 3.5,
increases the concentration of tartrate ions, thereby increasing the likelihood of calcium
tartrate precipitation.[1][6] Even a small increase in pH, such as 0.1, can dramatically affect the
speed and intensity of precipitation.[5]

Q5: Does temperature affect calcium tartrate precipitation?

Unlike potassium bitartrate, temperature has a limited effect on the precipitation of calcium
tartrate.[1][2] While lower temperatures can slow the rate of precipitation, they do not
significantly increase the stability of the wine against calcium tartrate formation.[8] This is why
standard cold stability tests are not reliable for predicting calcium tartrate instability.[1][2]

Q6: Can malolactic fermentation (MLF) contribute to calcium tartrate instability?

Yes, malolactic fermentation can increase the risk of calcium tartrate precipitation.[1][2] This is
due to two main factors: the increase in wine pH that typically accompanies MLF and the
conversion of malic acid, a known inhibitor of calcium tartrate crystallization, into the less
inhibitory lactic acid.[1]

Troubleshooting Guide

Problem: Crystalline deposits have formed in my bottled wine. How can | determine if it is
calcium tartrate?
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Solution: A simple qualitative test can help differentiate between calcium tartrate and
potassium bitartrate crystals:

Collect some of the crystals from the bottle.

Place them in a flask or beaker with clean water.

Heat the solution to between 80-100°C while stirring occasionally.

If the crystals do not dissolve, they are likely calcium tartrate.[5]

For a definitive identification, infrared (IR) spectroscopy can be used to confirm the presence of
calcium tartrate.[1]

Problem: | suspect my wine is at risk of calcium tartrate instability. How can | test for this?

Solution: A common method to assess the risk of calcium tartrate instability involves a stability
test using micronized calcium tartrate. The protocol for this test is detailed in the
"Experimental Protocols"” section below. This test helps to determine the wine's propensity to
precipitate calcium tartrate by measuring the change in calcium concentration after seeding
with crystal nuclei.

Problem: My wine has tested positive for potential calcium tartrate instability. What are my
treatment options?

Solution: Several methods can be employed to stabilize wine against calcium tartrate
precipitation:

e Seeding with Micronized Calcium Tartrate: Adding a specific amount of micronized calcium
tartrate (e.g., Enocristal Ca) can act as crystallization nuclei, accelerating the formation and
precipitation of calcium tartrate crystals in the tank, which can then be removed by filtration
before bottling.[5][6]

» Electrodialysis: This technique uses an electric field and selective membranes to remove
excess calcium and tartrate ions from the wine.[7][9]
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e lon Exchange Resins: Cation exchange resins can be used to reduce the calcium content in
wine.[7][10]

» Protective Colloids: Certain additives can inhibit crystal growth. Metatartaric acid is effective
but its stability is short-lived, making it suitable for wines with a quick turnover.[9][10] Yeast
mannoproteins and carboxymethyl cellulose (CMC) can also inhibit crystal formation.[11][12]

Data Presentation

Table 1: Calcium Concentration Thresholds for Instability Risk

Wine Type Calcium Concentration Threshold
General > 70-80 mg/L

White & Rosé > 80 mg/L

Red > 60 mg/L

Note: These are general guidelines, and instability can still occur at lower concentrations
depending on other wine parameters like pH and tartaric acid content.[1][3][7]

Experimental Protocols

Calcium Tartrate Stability Test
Objective: To determine the potential instability of a wine to calcium tartrate precipitation.

Materials:

100 mL wine sample (protein stable for white and rosé wines)
e 0.4 g micronized calcium tartrate

e Stirring apparatus

o -4°C storage (refrigerator or water bath)

e 0.45-micron membrane filter
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e Method for calcium analysis (e.g., atomic absorption spectroscopy)
Procedure:

e Analyze the initial calcium concentration of the wine sample (Cal).[13]

e Add 0.4 g of micronized calcium tartrate to the 100 mL wine sample.[13]
 Stir the sample for 15 minutes.[13]

o Store the sample at -4°C for 24 hours.[13]

o After 24 hours, filter the wine through a 0.45-micron membrane.[13]

e Analyze the calcium concentration of the filtered wine (CaZ2).[13]

o Calculate the change in calcium concentration: ACa = Cal - CaZ2.

Interpretation: A significant decrease in calcium concentration (a high ACa value) indicates that
the wine is supersaturated with calcium tartrate and is at risk of precipitation. The
interpretation of the results can be further refined by considering the wine's pH and tartaric acid
concentration.[14]

Visualizations
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Caption: Factors influencing the calcium tartrate precipitation pathway in wine.
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Caption: A decision-making workflow for troubleshooting crystalline deposits in wine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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